Ethyl 5-fluoro-2-methoxybenzoylformate Ethyl 5-fluoro-2-methoxybenzoylformate
Brand Name: Vulcanchem
CAS No.: 873548-10-8
VCID: VC3819195
InChI: InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC
Molecular Formula: C11H11FO4
Molecular Weight: 226.2 g/mol

Ethyl 5-fluoro-2-methoxybenzoylformate

CAS No.: 873548-10-8

Cat. No.: VC3819195

Molecular Formula: C11H11FO4

Molecular Weight: 226.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-fluoro-2-methoxybenzoylformate - 873548-10-8

Specification

CAS No. 873548-10-8
Molecular Formula C11H11FO4
Molecular Weight 226.2 g/mol
IUPAC Name ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate
Standard InChI InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Standard InChI Key ROBOUAVAPGXKKB-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC
Canonical SMILES CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-fluoro-2-methoxybenzoylformate features a benzoylformate backbone substituted with a fluorine atom and a methoxy group. The fluorine atom introduces electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a unique electronic profile that influences reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11FO4\text{C}_{11}\text{H}_{11}\text{FO}_4
Molecular Weight226.21 g/mol
Boiling Point~284–290°C (estimated)
Density1.24–1.28 g/cm³ (estimated)
SolubilitySoluble in organic solvents (e.g., ethanol, DCM)

These estimates derive from analogs such as ethyl 5-fluoro-2-sulfanylbenzoate, which shares structural similarities . The compound’s stability under ambient conditions suggests suitability for industrial processes.

Synthesis Methods

Industrial-Scale Preparation

A patent describing methyl phenylglyoxylate synthesis offers insights into analogous routes for ethyl 5-fluoro-2-methoxybenzoylformate . The process involves chlorination of a dimethoxy precursor (e.g., 2,2-dimethoxy-1-(5-fluoro-2-methoxyphenyl)butanone) under controlled conditions. Key steps include:

  • Chlorination: Reacting the precursor with chlorine gas in chlorobenzene at 105–120°C for 6–16 hours.

  • Workup: Washing with sodium bicarbonate to neutralize acidic byproducts, followed by distillation to isolate the product .

This method achieves yields exceeding 60% with high purity (>99%), highlighting its efficiency for large-scale production.

Laboratory-Scale Synthesis

In research settings, esterification of 5-fluoro-2-methoxybenzoylformic acid with ethanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) is feasible. The reaction proceeds via nucleophilic acyl substitution, with reflux conditions driving equilibrium toward ester formation.

Chemical Reactivity

The compound’s reactivity centers on its ester and ketone functionalities:

Hydrolysis

  • Acidic Hydrolysis: Yields 5-fluoro-2-methoxybenzoylformic acid.

  • Basic Hydrolysis: Forms the corresponding carboxylate salt, amenable to further derivatization.

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol, producing ethyl 5-fluoro-2-methoxybenzyl alcohol, a potential intermediate for chiral synthesis.

Halogenation

The fluorine atom at the 5-position may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines), though steric hindrance from the methoxy group could limit reactivity.

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in protease inhibitors and kinase-targeted therapies. For example, fluorinated aromatics enhance metabolic stability in drug candidates, while the methoxy group improves membrane permeability.

Photoinitiators

Analogous benzoylformates, such as methyl benzoylformate, act as photoinitiators in UV-curable resins . Ethyl 5-fluoro-2-methoxybenzoylformate could exhibit similar properties, with the fluorine atom potentially reducing yellowing during polymerization.

Table 2: Comparison with Related Benzoylformates

CompoundSubstituentsKey Application
Ethyl 5-fluoro-2-methoxybenzoylformate5-F, 2-OCH₃Pharmaceutical synthesis
Methyl benzoylformateUnsubstitutedPhotoinitiators
Ethyl 5-chloro-2-methoxybenzoylformate5-Cl, 2-OCH₃Antimicrobial agents

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